molecular formula C5H10ClNO B1165846 (S)-propargylglycinol hydrochloride

(S)-propargylglycinol hydrochloride

Cat. No.: B1165846
M. Wt: 135.59
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Propargylglycinol hydrochloride (CAS: 1234692-74-0) is a chiral amino alcohol derivative with a propargyl group (-C≡CH) and a hydrochloride salt. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for constructing enantiomerically pure molecules. Its structure combines a primary amine, a hydroxyl group, and a propargyl moiety, enabling versatile reactivity, such as participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . Commercial suppliers like CymitQuimica and Chiralix list prices ranging from 592.00 €–985.00 € (CymitQuimica) to 8,118 CNY/g (Chiralix), reflecting its high value in specialized syntheses .

Properties

Molecular Formula

C5H10ClNO

Molecular Weight

135.59

Synonyms

(S)-2-aminopent-4-yn-1-ol hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Alkaloid Hydrochlorides (e.g., Berberine, Palmatine)

Structural Differences :

  • (S)-Propargylglycinol hydrochloride is a synthetic amino alcohol, whereas alkaloids like berberine and palmatine () are benzylisoquinoline derivatives isolated from natural sources (e.g., Coptidis Rhizoma).
  • The propargyl group in (S)-propargylglycinol enables alkyne-specific reactions absent in alkaloids.

Pricing :

  • (S)-Propargylglycinol’s synthetic production and chirality contribute to its higher cost (up to 985.00 €/g) .

Propargyl-Containing Compounds (e.g., Propargyl Chloride)

Utility :

  • Propargyl chloride is a reagent for introducing propargyl groups.
  • This compound’s amino alcohol structure adds bifunctional reactivity (amine + alkyne) for complex molecule assembly .

Pharmaceutical Hydrochlorides (e.g., Hydroxyzine, Promethazine)

Functional Contrast :

  • Hydroxyzine and promethazine hydrochlorides () are therapeutics (antihistamines).
  • This compound lacks direct therapeutic use but is a precursor in synthesizing such drugs.

Comparative Data Tables

Table 1: Price and Availability Comparison

Compound Purity Price (per gram) Supplier Status
(S)-Propargylglycinol HCl 98% 592.00 €–985.00 € CymitQuimica Available
(S)-Propargylglycinol HCl 8,118 CNY Chiralix Available
Berberine HCl Lower* Natural Extract Bulk available
Propargyl chloride ≤100% Combi-Blocks Hazard-regulated

*Inferred from natural extraction scalability .

Table 2: Functional Group and Application Comparison

Compound Key Functional Groups Primary Use
(S)-Propargylglycinol HCl -NH₂, -OH, -C≡CH Chiral synthesis, click chemistry
Berberine HCl Benzylisoquinoline, -OCH₃ Antimicrobial, traditional medicine
Propargyl chloride -C≡CH, -Cl Alkylation reagent
Hydroxyzine HCl Piperazine, diphenylmethane Anxiolytic, antihistamine

Key Research Findings

  • Chiral Utility: The (S)-enantiomer’s configuration is critical for asymmetric catalysis, distinguishing it from racemic or non-chiral analogs .
  • Safety Advantage : Compared to propargyl chloride, its hydrochloride salt form reduces volatility, enhancing handling safety in lab settings .
  • Cost Drivers : High pricing correlates with synthetic complexity (chiral resolution) and low-volume, high-purity production .

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